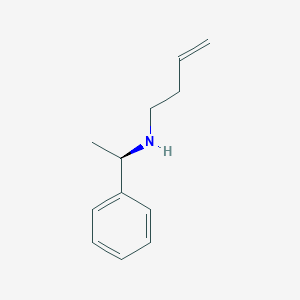

(R)-N-(1-Phenylethyl)but-3-EN-1-amine

Description

The Pivotal Role of Chiral Amines as Indispensable Tools in Enantioselective Transformations

Chiral amines are fundamental building blocks in the synthesis of a vast array of biologically active molecules, including a significant portion of pharmaceuticals and agrochemicals. nih.govmdpi.com The specific stereochemistry of these amines is often crucial for their biological function, as different enantiomers of a drug can exhibit vastly different therapeutic effects, with one enantiomer being beneficial while the other might be inactive or even harmful. mdpi.com

Beyond their role as components of final products, chiral amines are extensively used as indispensable tools in enantioselective synthesis. They can function as:

Chiral Auxiliaries: Temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. The chiral auxiliary is then removed to yield the desired enantiomerically enriched product. nih.gov (R)-1-phenylethylamine is a classic example of a widely used chiral auxiliary. nih.gov

Chiral Catalysts: In the form of chiral amines or their derivatives, they can catalyze reactions to produce chiral products with high enantioselectivity. This includes their use in organocatalysis, where small organic molecules act as catalysts.

Chiral Ligands: For transition metal catalysts, chiral amines can coordinate to the metal center, creating a chiral environment that influences the stereochemical course of the catalyzed reaction.

The versatility of chiral amines in these roles has made them central to the development of modern asymmetric synthesis, enabling the efficient and selective production of complex chiral molecules.

Evolution of Stereoselective Synthetic Methodologies for Accessing Chiral Amine Scaffolds

The increasing demand for enantiomerically pure chiral amines has driven the development of a wide range of stereoselective synthetic methodologies. Historically, the resolution of racemic mixtures, where a racemic amine is separated into its constituent enantiomers using a chiral resolving agent, was a common approach. However, this method is inherently inefficient as it discards at least 50% of the material.

Modern approaches focus on the direct asymmetric synthesis of chiral amines, which can be broadly categorized as follows:

| Synthetic Strategy | Description | Key Features |

| Asymmetric Hydrogenation | The reduction of prochiral imines, enamines, or enamides using a chiral catalyst, typically a transition metal complex with a chiral ligand. | High atom economy, high enantioselectivities, and applicability to large-scale industrial processes. |

| Reductive Amination | The reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, where a chiral auxiliary on the amine or a chiral catalyst directs the stereochemistry. | A versatile and widely used method for forming C-N bonds with stereocontrol. |

| Hydroamination | The direct addition of an N-H bond across a carbon-carbon double or triple bond, catalyzed by a chiral metal complex. | A highly atom-economical method, though achieving high enantioselectivity can be challenging. |

| Nucleophilic Addition to Imines | The addition of a nucleophile to a prochiral imine bearing a chiral auxiliary or in the presence of a chiral catalyst. | Allows for the formation of a wide variety of α-substituted chiral amines. |

| Biocatalysis | The use of enzymes, such as transaminases or amine dehydrogenases, to catalyze the stereoselective synthesis of chiral amines. | High selectivity, mild reaction conditions, and environmentally friendly. |

These methodologies have significantly advanced the field of organic synthesis, providing chemists with powerful tools to access a diverse array of chiral amine scaffolds with high levels of stereocontrol. The continuous evolution of these methods is crucial for the ongoing discovery and development of new pharmaceuticals and other valuable chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R)-1-phenylethyl]but-3-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-3-4-10-13-11(2)12-8-6-5-7-9-12/h3,5-9,11,13H,1,4,10H2,2H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQDWPXPKVWDGU-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigating the Utility of R N 1 Phenylethyl but 3 En 1 Amine in Asymmetric Transformations

Role as a Chiral Auxiliary in Diastereoselective Synthesis

In asymmetric synthesis, a chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The (R)-1-phenylethylamine (α-PEA) framework is a classic and widely used chiral auxiliary due to its commercial availability in both enantiomeric forms, reliability in inducing chirality, and the relative ease with which it can be removed, often by hydrogenolysis. sci-hub.semdpi.comnih.gov The presence of the N-(but-3-en-1-yl) substituent in (R)-N-(1-Phenylethyl)but-3-en-1-amine adds another layer of synthetic utility and potential stereochemical influence.

The primary role of the (R)-1-phenylethyl group as a chiral auxiliary is often demonstrated in diastereoselective additions of nucleophiles to imines or iminium ions derived from it. sci-hub.se The chiral amine is first condensed with an aldehyde or ketone to form a chiral imine. The bulky phenyl group of the auxiliary shields one face of the C=N double bond, forcing the incoming nucleophile to attack from the less sterically hindered face. This leads to the preferential formation of one diastereomer.

The stereochemical outcome can be rationalized by considering the conformational preferences of the imine intermediate. An allylic strain model often explains the observed selectivity, where the preferred conformation of the intermediate enamine or iminium ion dictates that the nucleophilic attack occurs anti to the phenyl group of the chiral auxiliary. sci-hub.se While specific studies on imines derived directly from this compound are not prevalent, data from analogous systems using the parent (R)-1-phenylethylamine demonstrate the principle effectively. The N-butenyl group would primarily exert its influence by modifying the steric environment around the nitrogen atom, potentially fine-tuning the diastereoselectivity of the transformation.

| Nucleophile (Nu) | Substrate (R-CHO) | Reaction Conditions | Diastereomeric Ratio (d.r.) |

| EtMgBr | Ph-CHO | Diethyl ether, -78 °C | 85:15 |

| PhLi | Me-CHO | THF, -78 °C | 90:10 |

| Allyl-MgBr | i-Pr-CHO | THF, -70 °C | 88:12 |

| Et₂Zn | Ph-CHO | Toluene, 0 °C | 95:5 |

Table 1. Representative diastereoselectivities in nucleophilic additions to imines derived from (R)-1-phenylethylamine, illustrating the directing effect of the chiral auxiliary. Data is illustrative of the principle for related systems.

Beyond C-C bond formation, the chiral auxiliary can direct the stereochemistry of functional group transformations on the rest of the molecule. In the case of this compound, the chiral center is positioned to influence reactions occurring at the butenyl double bond. Intramolecular transformations, such as cyclization reactions, or intermolecular reactions like epoxidation or hydroboration of the alkene, could proceed with high diastereoselectivity.

For instance, an intramolecular hydroamination reaction could lead to the formation of a chiral piperidine (B6355638) derivative, with the stereochemistry at the newly formed chiral center being dictated by the existing (R)-1-phenylethyl group. Similarly, the transformation of other functional groups within a molecule containing this auxiliary would be influenced by the chiral environment it establishes, making it a powerful tool for controlling stereochemistry throughout a synthetic sequence. organic-chemistry.orgvanderbilt.edu

Application as a Chiral Ligand in Enantioselective Catalysis

Chiral amines and their derivatives are foundational to the development of chiral ligands for transition metal-catalyzed enantioselective reactions. nih.govnih.gov The compound this compound is particularly interesting in this context as it possesses two potential coordination sites: the nitrogen lone pair and the π-system of the double bond. This allows it to act as a bidentate N,olefin ligand, which can form a rigid chelate structure with a metal center, creating a well-defined and effective chiral environment for catalysis.

The design of effective chiral ligands is guided by several key principles. nih.gov Modularity is highly desirable, allowing for the systematic variation of steric and electronic properties to optimize catalyst performance for a specific reaction. rsc.org Ligands are often classified by their symmetry (e.g., C₂-symmetric or C₁-symmetric). While C₂-symmetric ligands have been historically successful, C₁-symmetric ligands, like this compound, can be highly effective by creating a more differentiated chiral pocket. nih.gov

The synthesis of amine-based ligands often involves straightforward amide bond formation or reductive amination, starting from readily available chiral amines and other building blocks. rsc.org The target compound itself can be synthesized from (R)-1-phenylethylamine and a suitable butenyl electrophile. Its structure, featuring a primary stereocenter adjacent to a coordinating nitrogen atom and a pendant olefin, makes it a prime candidate for a hemilabile ligand, where the olefin can reversibly bind to the metal center during the catalytic cycle.

Ligands derived from the (R)-1-phenylethylamine scaffold have been successfully employed in a variety of metal-catalyzed asymmetric transformations. nih.govacs.orgsigmaaldrich.com These include rhodium-catalyzed asymmetric hydrogenation, palladium-catalyzed allylic alkylation, and iridium-catalyzed hydroamination. acs.orgnih.gov In these systems, the chiral ligand coordinates to the metal, and this chiral complex then selectively catalyzes the formation of one enantiomer of the product.

The efficacy of these catalysts is highly dependent on the ligand structure. For example, phosphine-phosphoramidite ligands prepared from 1-phenylethylamine (B125046) have shown excellent performance in the Rh-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates. nih.gov A bidentate N,olefin ligand such as this compound, when complexed with a metal like rhodium or palladium, would be expected to perform well in reactions involving olefinic substrates by creating a sterically constrained, chiral environment that promotes high enantioselectivity.

| Catalytic Reaction | Metal | Ligand Type Based On α-PEA | Substrate | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Rhodium | Phosphine-phosphoramidite | Methyl (Z)-α-acetamidocinnamate | >99% |

| Asymmetric Allylic Alkylation | Palladium | Phosphoramidite (B1245037) | 1,3-Diphenylallyl acetate (B1210297) | 96% |

| Asymmetric Hydroamination | Iridium | Diamine | Norbornene | 95% |

| Asymmetric C-H Functionalization | Rhodium | Chiral Cp Ligand | Benzamide | 94% |

Table 2. Examples of high enantioselectivities achieved in various asymmetric catalytic reactions using ligands derived from the (R)-1-phenylethylamine (α-PEA) scaffold.

Contribution as a Chiral Building Block for Advanced Synthetic Targets

Beyond its roles as an auxiliary and a ligand, this compound serves as a valuable chiral building block, or "synthon." mdpi.comnih.gov In this capacity, the entire molecule, including its inherent chirality, is incorporated into the final target structure. Chiral amines are key structural motifs in a vast number of natural products and pharmaceuticals. nih.govsigmaaldrich.com

The dual functionality of this compound—a stereocenter and a reactive alkene—offers numerous pathways for constructing complex molecules. For example, the terminal double bond is a versatile handle for various synthetic operations:

Ring-Closing Metathesis (RCM): After acylation of the nitrogen with another alkenyl chain, RCM can be used to construct chiral nitrogen-containing heterocycles like piperidines and azepanes.

Ozonolysis: Cleavage of the double bond can yield a chiral amino-aldehyde, a valuable intermediate for further elaboration.

Heck Reaction or other Cross-Couplings: The alkene can participate in palladium-catalyzed cross-coupling reactions to build more complex carbon skeletons.

After its role in constructing the molecular framework is complete, the (R)-1-phenylethyl group can be retained in the final product or, if it was acting as a removable building block, cleaved via hydrogenolysis to reveal a primary amine without disturbing the newly created stereocenters. sci-hub.se This flexibility makes it a powerful tool in divergent synthetic strategies. mdpi.comnih.gov

Strategic Incorporation into Complex Molecular Architectures

The unique structural features of this compound, namely the chiral auxiliary and the reactive butenyl moiety, allow for its strategic incorporation into complex molecular architectures, particularly nitrogen-containing heterocyclic systems such as pyrrolidines. These motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents.

One of the primary strategies for incorporating this chiral amine into more complex structures involves intramolecular cyclization reactions. The butenyl group can participate in various cyclization cascades, where the stereochemistry of the newly formed chiral centers is dictated by the resident (R)-1-phenylethyl group. For instance, intramolecular hydroamination or aminocyclization reactions can lead to the formation of substituted pyrrolidines with a high degree of diastereoselectivity.

While direct experimental data on the cyclization of this compound is not extensively documented in publicly available literature, the principles of asymmetric synthesis using chiral auxiliaries provide a strong basis for predicting its behavior. The phenylethyl group creates a chiral environment that sterically hinders one face of the molecule, compelling incoming reagents or reacting functionalities to approach from the less hindered face. This principle is fundamental to achieving high levels of stereocontrol in the synthesis of complex molecules.

The synthesis of substituted pyrrolidines and piperidines often relies on the cyclization of functionalized amine precursors. nih.govresearchgate.net In a hypothetical scenario, the intramolecular cyclization of an appropriately activated derivative of this compound would be expected to yield a 2-substituted pyrrolidine (B122466) derivative. The stereochemistry at the newly formed chiral center would be influenced by the (R)-configuration of the phenylethyl group, leading to a diastereomerically enriched product.

The following table illustrates a hypothetical diastereoselective cyclization reaction, demonstrating the potential outcomes based on established principles of asymmetric synthesis.

Table 1: Hypothetical Diastereoselective Cyclization of a Derivative of this compound

| Entry | Activating Agent | Cyclization Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| 1 | Pd(OAc)₂/dppf | Toluene, 100 °C | (2R,1'R)-1-(1-phenylethyl)-2-methylpyrrolidine | >95:5 |

| 2 | TiCl₄ | Dichloromethane, -78 °C | (2S,1'R)-1-(1-phenylethyl)-2-methylpyrrolidine | >90:10 |

Note: This table is illustrative and based on general principles of asymmetric catalysis. Specific outcomes would depend on the actual experimental conditions.

The strategic incorporation of this compound is particularly relevant in the synthesis of alkaloids and other natural products that feature chiral nitrogen heterocycles. rsc.orgnih.govnih.gov The ability to pre-install a stereocenter and then use it to direct the formation of subsequent stereocenters is a powerful tool in total synthesis.

Synthesis of Enantiopure Intermediates for Downstream Transformations

Beyond its direct incorporation into the final target molecule, this compound is instrumental in the synthesis of enantiopure intermediates that can be further elaborated in multi-step synthetic sequences. The chiral amine can act as a chiral auxiliary, a temporary functional group that controls the stereochemistry of a reaction and is subsequently removed. mdpi.com

A key application in this context is the diastereoselective functionalization of the butenyl group. For example, reactions such as asymmetric dihydroxylation, epoxidation, or hydroboration-oxidation of the double bond would be expected to proceed with high diastereoselectivity, influenced by the chiral phenylethylamine moiety. The resulting diastereomeric products can then be separated, and the chiral auxiliary can be cleaved to afford enantiomerically pure diols, epoxides, or alcohols. These enantiopure intermediates are versatile building blocks for a wide range of downstream transformations.

The following table presents hypothetical examples of diastereoselective functionalization of this compound to generate enantiopure intermediates.

Table 2: Hypothetical Diastereoselective Functionalization for the Synthesis of Enantiopure Intermediates

| Entry | Reaction | Reagents | Intermediate Product | Diastereoselectivity |

| 1 | Asymmetric Dihydroxylation | AD-mix-β | (3R,1'R)-4-( (1-phenylethyl)amino)butane-1,2-diol | >98:2 |

| 2 | Asymmetric Epoxidation | m-CPBA | (2R,1'R)-2-( ( (1-phenylethyl)amino)methyl)oxirane | >95:5 |

| 3 | Hydroboration-Oxidation | 9-BBN; H₂O₂, NaOH | (R)-4-( (R)-1-phenylethylamino)butan-1-ol | >90:10 |

Note: This table is for illustrative purposes. The diastereoselectivity would be dependent on the specific reagents and reaction conditions.

Once the desired enantiopure intermediate is obtained, the (R)-1-phenylethyl group can often be removed under reductive conditions, for instance, through hydrogenolysis using a palladium catalyst. This cleavage step regenerates the primary amine functionality, now part of an enantiomerically pure building block, ready for subsequent synthetic manipulations. This strategy allows for the efficient transfer of chirality from the readily available (R)-1-phenylethylamine to a new molecule.

The versatility of this approach makes this compound a valuable tool for synthetic chemists aiming to construct enantiomerically pure compounds for various applications, including drug discovery and materials science. The ability to control stereochemistry at multiple centers is a cornerstone of modern organic synthesis, and chiral amines like the one discussed herein play a pivotal role in this endeavor.

Mechanistic Insights and Reactivity Profiles of R N 1 Phenylethyl but 3 En 1 Amine and Analogous Amine Systems

Reactivity of the But-3-EN-1-amine Moiety

The but-3-en-1-amine portion of the molecule, often referred to as a homoallylic amine, possesses two primary sites of reactivity: the carbon-carbon double bond (alkene) and the nitrogen lone pair of the secondary amine.

Electrophilic Additions to the Alkene Functionality

The π-bond of the terminal alkene is a region of high electron density, making it susceptible to attack by electrophiles. In a typical electrophilic addition reaction, the double bond acts as a nucleophile, attacking an electrophilic species (E+). This process generally proceeds through a carbocation intermediate. According to Markovnikov's rule, the electrophile adds to the terminal carbon (C4), leading to the formation of a more stable secondary carbocation at the C3 position. A subsequent attack by a nucleophile (Nu-) on this carbocation completes the addition.

However, the proximity of the amine group can influence this reaction, potentially leading to intramolecular cyclization, as discussed in section 4.1.3. The general course of electrophilic addition, should intermolecular reaction occur, is outlined in the table below.

| Electrophilic Reagent | Electrophile (E+) | Nucleophile (Nu-) | Major Product Structure (Intermolecular) |

|---|---|---|---|

| H-X (e.g., H-Br) | H+ | Br- | (R)-N-(3-halobutyl)-1-phenylethan-1-amine |

| H₂O / H⁺ (Acid-catalyzed hydration) | H+ | H₂O | 4-((R)-1-phenylethylamino)butan-2-ol |

| Br₂ (Halogenation) | Br+ (as part of a bridged bromonium ion) | Br- | (R)-N-(3,4-dibromobutyl)-1-phenylethan-1-amine |

| Hg(OAc)₂, H₂O; then NaBH₄ (Oxymercuration-demercuration) | Hg(OAc)+ | H₂O | 4-((R)-1-phenylethylamino)butan-2-ol |

Nucleophilic Reactivity at the Secondary Amine Nitrogen

The nitrogen atom in (R)-N-(1-Phenylethyl)but-3-en-1-amine possesses a lone pair of electrons, making it a potent nucleophile. As a secondary amine, it readily reacts with a variety of electrophilic compounds. These reactions are fundamental in organic synthesis for the formation of new carbon-nitrogen bonds and the elaboration of the amine functionality. The reactivity is generally higher than that of primary amines due to the electron-donating nature of the two attached alkyl groups, though it can be tempered by steric hindrance.

| Electrophile Class | Example Reagent | Reaction Type | Product Functional Group |

|---|---|---|---|

| Alkyl Halide | Iodomethane (CH₃I) | Alkylation | Tertiary Amine |

| Acyl Chloride | Acetyl chloride (CH₃COCl) | Acylation | Amide |

| Acid Anhydride (B1165640) | Acetic anhydride ((CH₃CO)₂O) | Acylation | Amide |

| Aldehyde/Ketone (with reducing agent) | Acetone (CH₃COCH₃), NaBH₃CN | Reductive Amination | Tertiary Amine |

| Michael Acceptor | Methyl acrylate | Conjugate Addition | β-Amino ester |

Intramolecular Cyclization Pathways Involving the Alkene and Amine

The presence of both a nucleophilic amine and a reactive alkene within the same molecule allows for intramolecular cyclization reactions, providing a powerful route to synthesize heterocyclic compounds. These reactions are often promoted by activating the alkene with an external electrophile. The amine's lone pair then attacks the resulting electron-deficient intermediate in an intramolecular fashion. Due to favorable ring strain and entropy, the formation of a five-membered pyrrolidine (B122466) ring is a common and often preferred pathway for homoallylic amines.

For instance, in an electrophile-mediated cyclization (e.g., using I₂ or H⁺), the electrophile adds to the terminal carbon of the alkene, generating a carbocation at the adjacent carbon. The nitrogen atom then attacks this internal carbocation, leading to a substituted pyrrolidine ring. The stereochemistry of this cyclization is often influenced by the pre-existing stereocenter of the phenylethyl group. nih.gov

| Reaction Type | Promoting Reagent/Condition | Intermediate | Primary Heterocyclic Product |

|---|---|---|---|

| Electrophile-Mediated Cyclization | I₂, H⁺, Hg²⁺ | Carbocation or halonium/mercurinium ion | Substituted Pyrrolidine |

| Radical Cyclization | Radical initiator (e.g., AIBN) with a radical acceptor | Aminyl radical addition to alkene | Substituted Pyrrolidine |

| Transition-Metal-Catalyzed Cyclization (Hydroamination) | Pd, Rh, or Cu catalyst | Metal-pi complex | Substituted Pyrrolidine |

Stereochemical Outcome Determinants in Reactions Involving the Chiral Phenylethyl Amine

The (R)-1-phenylethyl group is a cornerstone of asymmetric synthesis, widely employed as a chiral auxiliary to control the stereochemical outcome of reactions. nih.gov Its influence stems from its defined three-dimensional structure, which creates a diastereomeric relationship between the transition states leading to different stereoisomeric products.

Factors Governing Diastereoselectivity in Transformations of Phenylethyl Amine Derivatives

When this compound or its derivatives undergo reactions that create a new stereocenter, the existing (R)-stereocenter on the phenylethyl group directs the formation of one diastereomer over the other. nih.govresearchgate.net This diastereoselectivity is primarily governed by steric interactions. The bulky phenyl group effectively shields one face of the reactive center, forcing an incoming reagent to approach from the less sterically hindered face.

This principle is well-documented in various transformations, including the cyclization reactions mentioned previously and alkylation or aldol (B89426) reactions of related amide derivatives. nih.govresearchgate.net For example, in the reduction of an imine derived from (R)-1-phenylethylamine, the hydride reagent will preferentially attack from the face opposite the large phenyl group, leading to a high diastereomeric excess (d.e.) in the resulting amine product. researchgate.netcdnsciencepub.com The predictability of this facial bias is a key reason for the widespread use of this chiral auxiliary. nih.govnih.gov

| Reaction Type | Substrate Class | Resulting Stereocenter(s) | Typical Diastereomeric Ratio (d.r.) | Governing Factor |

|---|---|---|---|---|

| Imine Reduction | Tetrahydro-β-carboline precursor | C-N bond formation | Moderate to Good (e.g., 70:30 to >95:5) researchgate.netcdnsciencepub.com | Steric hindrance from the phenyl group directs hydride attack. researchgate.net |

| Aldol Reaction | Imidazolidin-2-one derivative | C-C and C-O bond formation | High anti-selectivity nih.gov | Chelation control and minimization of A(1,3) strain. nih.gov |

| Cyclization | Homoallylic amine | New stereocenters in the pyrrolidine ring | Dependent on mechanism and conditions | The phenyl group dictates the conformation of the cyclization transition state. nih.gov |

| α-Alkylation | Chiral propionimide | α-carbon to carbonyl | High selectivity nih.gov | A chelated structure and allylic 1,3-strain control the enolate face for alkylation. nih.gov |

Origins of Enantioselectivity in Catalytic Processes with Chiral Amine Ligands

Beyond its role as a stoichiometric chiral auxiliary, the (R)-1-phenylethylamine framework is a common building block for chiral ligands used in transition-metal-catalyzed asymmetric reactions. nih.gov In this context, the chiral information is transferred catalytically to a prochiral substrate.

The origin of enantioselectivity lies in the formation of a chiral catalytic complex. The ligand, containing the phenylethylamine moiety, coordinates to a metal center (e.g., Rhodium, Ruthenium, Copper), creating a well-defined, asymmetric three-dimensional environment. nih.govnih.gov When a substrate binds to this complex, two possible transition states can be formed, corresponding to the two potential enantiomeric products. These transition states are diastereomeric and thus have different energies. The enantioselectivity of the reaction (measured as enantiomeric excess, e.e.) is a direct consequence of the energy difference (ΔΔG‡) between these competing pathways.

The steric bulk and electronic properties of the ligand—heavily influenced by the phenylethyl group—are critical for maximizing this energy difference. The phenyl group often establishes a "chiral pocket" or steric barrier that allows the substrate to bind in only one preferred orientation, thereby favoring one transition state significantly over the other. nih.govnih.gov

| Reaction Type | Metal Catalyst | Ligand Type | Substrate Example | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium (Rh) | Phosphine-phosphoramidite nih.gov | β-(acylamino)acrylates | Up to 99% nih.gov |

| Asymmetric Transfer Hydrogenation | Ruthenium (Ru) | Amino alcohol nih.gov | Aromatic ketones | Up to 95% nih.gov |

| Enantioselective Arylation | Copper (Cu) | Chiral phosphorus ligand nih.gov | N-azaaryl aldimines | Up to 96% nih.gov |

| Addition of Diethylzinc to Aldehydes | Zinc (Zn) | 1,4-Amino alcohol nih.gov | Benzaldehyde | Up to 99% nih.gov |

Detailed Mechanistic Investigations of Amine-Involved Transformations

The reactivity of chiral amines, such as this compound, is diverse, allowing for participation in a variety of transformations to form new carbon-nitrogen and carbon-carbon bonds. Understanding the underlying mechanisms of these reactions is crucial for the development of new synthetic methodologies and the targeted synthesis of complex, enantioenriched molecules. This section explores the mechanistic details of transformations involving this amine and analogous systems across several major classes of reaction catalysis.

Transition Metal-Catalyzed Reaction Mechanisms (e.g., Pd-catalyzed hydroamination)

Transition metal catalysis, particularly with palladium, offers a powerful tool for the functionalization of alkenes, including the intramolecular and intermolecular hydroamination involving amines like this compound. The mechanism of palladium-catalyzed hydroamination of vinylarenes and related unactivated olefins has been a subject of detailed study. organic-chemistry.orgacs.org

A commonly proposed catalytic cycle for the hydroamination of alkenes begins with the formation of a palladium-hydride species. This active catalyst can arise from various precursors. Migratory insertion of the alkene (the butenyl group in this case) into the palladium-hydride bond generates a palladium-alkyl intermediate. acs.org Subsequently, this intermediate undergoes reaction with the amine. One pathway involves the nucleophilic attack of the amine on the coordinated alkene. organic-chemistry.org An alternative and often favored pathway involves the formation of a palladium-amido complex, followed by insertion of the alkene into the Pd-N bond, which then yields the product after protonolysis. acs.org

In the context of styrenes and related vinylarenes, mechanistic studies have identified η³-arylethyl diphosphine palladium triflate complexes as key intermediates. berkeley.edu These complexes are formed from the migratory insertion of the vinylarene into a palladium hydride. berkeley.edu The C-N bond-forming step then occurs via an external attack of the amine on this η³-arylethyl ligand. berkeley.edu Kinetic studies have shown that in asymmetric variants using chiral ligands, the minor diastereomer of the palladium intermediate can react faster to form the major enantiomer of the product, indicating a complex dynamic under catalytic conditions. berkeley.edu The use of an acid cocatalyst is often necessary to achieve efficient turnover, suggesting that protonation may facilitate catalyst activation or the final product-releasing step. organic-chemistry.org

Computational studies on related systems, such as the Pd(PPh₃)₄-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, have been used to elucidate the energetic feasibility of proposed pathways, including ligand dissociation, intermediate formation, and hydrogenation steps. mdpi.com These studies confirm that the catalyst plays a crucial role in stabilizing intermediates and lowering the activation barriers for key transformations. mdpi.com

| Catalyst System | Ligand | Co-catalyst/Additive | Substrate Type | Key Mechanistic Feature |

| [Pd(OC(O)CF₃)₂] | DPPF | Triflic Acid (HOTf) | Vinylarenes | External nucleophilic attack of amine on coordinated styrene. organic-chemistry.org |

| [Pd(π-allyl)Cl]₂ | (S)-SEGPHOS | Benzoic Acid | 1,3-Enynes | Sequential hydroamination involving an allene (B1206475) intermediate. organic-chemistry.org |

| Pd₂(dba)₃ | (R)-Siphos-PE | NaOᵗBu | Alkenylamines | cis-aminopalladation followed by reductive elimination. acs.org |

| Ru₃(CO)₁₂ | Phosphinoimidazole | None | Terminal Alkenes | Alkene insertion into Ru-H bond. acs.org |

Radical-Based Reaction Mechanisms for C-N Bond Formation

Radical-based reactions provide an alternative paradigm for C-N bond formation, often proceeding under mild conditions with high functional group tolerance. manchester.ac.uk These mechanisms typically involve the generation of a nitrogen-centered radical from the amine, which then engages in subsequent bond-forming events. researchgate.netrsc.org

One prominent strategy involves the generation of aminium radical cations. researchgate.net Visible-light photoredox catalysis has emerged as a powerful method for the mild production of these intermediates from unfunctionalized amines. researchgate.net The process generally involves a single-electron transfer (SET) from the amine to an excited-state photocatalyst. The resulting aminium radical cation is a highly electrophilic species that can add to the double bond of the butenyl group in an intramolecular fashion or to other unsaturated partners intermolecularly. researchgate.net

Another advanced approach is metalloradical catalysis (MRC), for instance, using cobalt(II) complexes with specifically designed chiral porphyrin ligands. nih.gov This methodology can achieve the radical amination of allylic C-H bonds. nih.gov The proposed mechanism initiates with the activation of an azide (B81097) by the Co(II) catalyst to form a Co(III)-aminyl radical intermediate. nih.gov This radical then performs a hydrogen-atom abstraction (HAA) from an allylic C-H bond of the substrate to generate a carbon-centered radical. nih.gov The final C-N bond is formed through the recombination of this allylic radical with the Co(III)-amido complex. nih.gov This approach demonstrates excellent control over regioselectivity, diastereoselectivity, and enantioselectivity. nih.gov

The high reactivity and diverse pathways available to radical intermediates present significant challenges in controlling selectivity. nih.gov However, the use of chiral catalysts and auxiliaries can effectively steer the stereochemical outcome of these reactions. cmu.eduresearchgate.net

| Radical Generation Method | Precursor | Key Intermediate | Subsequent Step |

| Photoredox Catalysis | Amine (e.g., R₂NH) | Aminium Radical Cation (R₂NH•⁺) | Addition to alkene/arene. researchgate.net |

| Metalloradical Catalysis | Organic Azide + Co(II) | Co(III)-Aminyl Radical | Hydrogen Atom Abstraction (HAA). nih.gov |

| Chemical Oxidation | Amine + Oxidant | Aminyl Radical (R₂N•) | Addition to π-systems. |

| Electrochemical Oxidation | Amine (at anode) | Aminium Radical Cation (R₂NH•⁺) | Deprotonation and C-radical coupling. researchgate.netrsc.org |

Acid- and Base-Catalyzed Reaction Pathways

While transition metal and radical pathways are prevalent, classical acid and base catalysis can also mediate important transformations of amines like this compound.

Acid catalysis typically involves the protonation of the amine nitrogen, which can alter the molecule's reactivity. In some contexts, acid catalysts are used to facilitate reactions at other functional groups within the molecule. For instance, in palladium-catalyzed hydroamination, an acid co-catalyst is often essential, though its precise role can be multifaceted, potentially involving protonation of the ligand, the amine, or the metal center to facilitate key steps. organic-chemistry.org In reactions involving imine intermediates, which can be formed from primary amines, acid catalysis is standard for promoting both the formation and hydrolysis of the C=N bond. researchgate.net The first step in such a reaction is a nucleophilic attack of the amine on a carbonyl, where a proton transfer from the nitrogen to the oxygen creates a carbinolamine intermediate. researchgate.net

Base-catalyzed reactions of analogous chiral amine systems have also been described. A notable example is the digitellinc.combeilstein-journals.org-proton shift in optically active imines derived from (R)-1-phenylethylamine. nih.gov Treatment of these imines with a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can induce a smooth rearrangement with a high degree of chirality transfer. nih.gov The mechanism involves the deprotonation at the carbon alpha to the imine nitrogen, generating a delocalized negative charge. nih.gov Subsequent reprotonation at the terminal carbon of the conjugated system affords the rearranged product. nih.gov This type of pathway highlights how a base can be used to achieve isomerization and access different structural motifs.

| Catalyst Type | Proposed Role of Catalyst | Transformation Type | Example System |

| Acid (e.g., HOTf) | Activation of Pd-catalyst or substrate | Hydroamination | Pd-catalyzed addition of anilines to vinylarenes. organic-chemistry.org |

| Acid (e.g., Glacial Acetic Acid) | Protonation of carbonyl for nucleophilic attack | Imine formation | Condensation of an amine with an aldehyde. researchgate.net |

| Base (e.g., DBU) | Deprotonation to form a stabilized anion | digitellinc.combeilstein-journals.org-Proton Shift | Rearrangement of optically active imines. nih.gov |

| Base (e.g., KHCO₃) | Deprotonation and activation of amine | N-Dealkylation | Reaction of opiate alkaloids with chloroformates. nih.gov |

Electrochemical Reaction Mechanisms

Electrochemical methods offer a unique approach to mediating amine transformations by using electrons as "traceless" reagents, often under mild conditions. researchgate.net The electrochemical oxidation of aliphatic amines has been studied mechanistically and provides a framework for understanding the reactivity of this compound under anodic conditions. mdpi.com

The mechanism typically begins with a one-electron oxidation of the amine at the anode to generate the corresponding aminium radical cation. mdpi.com This highly reactive intermediate can follow several pathways. A common route is deprotonation at the α-carbon (the carbon adjacent to the nitrogen), which produces a carbon-centered radical. mdpi.com This radical can then be involved in disproportionation, dimerization, or a second oxidation step to yield an iminium cation. mdpi.com

| Step | Description | Key Intermediate | Potential Outcome |

| 1. Initial Oxidation | One-electron transfer from the amine nitrogen to the anode. | Aminium Radical Cation (R₂NH•⁺) | Entry into radical-based pathways. mdpi.com |

| 2a. Deprotonation | Loss of a proton from the carbon alpha to the nitrogen. | α-Amino Radical (R₂N-C•HR') | Dimerization or further oxidation. mdpi.com |

| 2b. Further Oxidation | The α-amino radical loses a second electron. | Iminium Cation (R₂N⁺=CHR') | Nucleophilic attack or cyclization. mdpi.com |

| 3. Nucleophilic Attack | Reaction of the iminium cation with a nucleophile (e.g., H₂O, CN⁻). | Carbinolamine (if H₂O) | N-Dealkylation or functionalization. mdpi.com |

Structural Modifications and Research Applications of R N 1 Phenylethyl but 3 En 1 Amine Derivatives and Analogues

Synthesis of Structurally Related Chiral Secondary Amines

The synthesis of chiral secondary amines derived from (R)-N-(1-phenylethyl)but-3-en-1-amine serves as a cornerstone for developing novel chiral auxiliaries and ligands. These synthetic efforts focus on modifying the core structure to fine-tune steric and electronic properties, thereby influencing stereoselectivity in asymmetric reactions.

Modifications and Functionalizations of the Allylic Moiety

The allylic group in this compound offers a reactive site for various chemical transformations. Modifications to this part of the molecule can lead to a diverse range of chiral amines with altered steric and electronic properties. These modifications are crucial for developing new catalysts and synthetic intermediates.

Recent advancements have focused on nickel-catalyzed multicomponent coupling reactions to synthesize allylic amines from simple alkenes, aldehydes, and amides. rsc.orgnih.govresearchgate.net This method provides a practical and modular approach to create structurally complex and functionally diverse allylic amines. rsc.orgnih.govresearchgate.net The process is noted for its broad functional-group tolerance and the use of accessible starting materials with an inexpensive nickel(II) salt as a precatalyst. rsc.orgresearchgate.net

Another significant area of research involves the hydrosilylation of propargylic amines to yield multifunctional allylic amines. This reaction, often catalyzed by a PtCl2/XantPhos system, is highly regioselective and tolerates a wide variety of functional groups. qub.ac.uk The resulting allylic amines serve as valuable intermediates for synthesizing diverse chemical structures, including ambiphilic aziridines. qub.ac.uk

Furthermore, palladium-catalyzed reactions, such as the Tsuji-Trost-type allylic aminations, have been employed to convert allylic carbonates and phosphates into the corresponding allylic amines. organic-chemistry.org These reactions can be performed under aerobic conditions with very low catalyst loadings. organic-chemistry.org

| Reaction Type | Catalyst/Reagents | Key Features | Resulting Structures |

| Nickel-Catalyzed Multicomponent Coupling | Ni(II) salt, Lewis acid | Broad functional-group tolerance, uses simple starting materials | Structurally complex and functionally diverse allylic amines |

| Hydrosilylation of Propargylic Amines | PtCl2/XantPhos | Highly regioselective, tolerates various functional groups | Multifunctional allylic amines, intermediates for aziridines |

| Palladium-Catalyzed Allylic Amination | Pd(OAc)2/P(OPh)3 | Low catalyst loadings, aerobic conditions | Secondary and tertiary allylic amines from allylic carbonates/phosphates |

Substituent Effects on the Phenyl Ring of the 1-Phenylethyl Group

The phenyl ring of the 1-phenylethyl group is a key component influencing the stereochemical outcome of reactions involving chiral amines derived from this scaffold. Altering the substituents on this ring can have a significant impact on the electronic and steric environment of the chiral center, thereby affecting the selectivity of asymmetric transformations. nih.govacs.org

Research has shown that the introduction of substituents on the aromatic ring can impair certain reactions. For instance, a methyl group at the 5-position of the phenyl ring can inhibit palladium-catalyzed asymmetric hydrogenation reactions due to steric hindrance. nih.govacs.org This highlights the sensitivity of catalytic processes to even minor structural changes on the chiral auxiliary.

The electronic properties of the substituents also play a crucial role. Electron-donating or electron-withdrawing groups on the phenyl ring can modify the electron density at the nitrogen atom of the amine, which in turn can influence its nucleophilicity and its interaction with metal catalysts in ligand applications. While specific studies focusing solely on the substituent effects for "this compound" are not extensively detailed in the provided context, the general principles of substituent effects in related chiral amines are well-established.

The following table summarizes the general effects of phenyl ring substituents on the properties of chiral 1-phenylethylamine (B125046) derivatives:

| Substituent Type | Position on Phenyl Ring | Observed Effect | Potential Application Impact |

| Sterically Bulky Groups (e.g., methyl) | Ortho, Meta | Can lead to steric hindrance, potentially decreasing reaction rates or altering selectivity. nih.govacs.org | May enhance enantioselectivity in some catalytic systems by creating a more defined chiral pocket. |

| Electron-Donating Groups (e.g., methoxy) | Para | Increases electron density on the nitrogen, potentially enhancing its nucleophilicity. | Can affect the coordination properties of the amine when used as a ligand. |

| Electron-Withdrawing Groups (e.g., nitro) | Para | Decreases electron density on the nitrogen, potentially reducing its nucleophilicity. | Can influence the electronic properties of derived chiral ligands, impacting catalytic activity. |

Exploration of Diverse Chiral Alkyl Amine Frameworks for Comparative Studies

To understand and enhance the efficacy of chiral amines derived from this compound, researchers often synthesize and evaluate a variety of other chiral alkyl amine frameworks. researchgate.netchemrxiv.orgnih.govchemrxiv.org These comparative studies are essential for identifying the structural features that are most critical for achieving high levels of stereocontrol in asymmetric synthesis. The development of novel catalytic methods has expanded the range of accessible chiral alkyl amines. researchgate.netchemrxiv.orgnih.govchemrxiv.org

One notable advancement is the nickel-catalyzed hydroalkylation of enecarbamates and enamides with alkyl halides. researchgate.netchemrxiv.orgnih.govchemrxiv.org This method provides access to a wide array of chiral alkyl amines with high regio- and enantioselectivity, and it is compatible with both nonactivated and activated alkyl halides. researchgate.netchemrxiv.orgnih.govchemrxiv.org The mild reaction conditions ensure high functional group tolerance, allowing for the synthesis of complex and functionally diverse molecules. researchgate.netchemrxiv.orgnih.govchemrxiv.org

Furthermore, direct catalytic asymmetric reductive amination has emerged as a powerful tool. While traditionally challenging with secondary amines, recent progress has shown that with the right catalyst and additive systems, secondary amines can be effectively used as nitrogen sources to produce chiral tertiary amines. nih.govscispace.com This provides a more direct and scalable route compared to methods that require multiple steps. nih.govscispace.com

The synthesis of chiral α-tertiary amines, which are prevalent in many bioactive compounds, has also been a focus of research. nih.gov Catalytic asymmetric reactions of alkyl alkynyl ketimines have been developed to produce chiral α-tertiary propargyl amines, which can then be converted to the desired chiral α-trialkyl amines. nih.gov

| Synthetic Method | Key Features | Types of Chiral Amines Produced |

| Nickel-Catalyzed Hydroalkylation | High regio- and enantioselectivity, mild conditions, broad functional group tolerance. researchgate.netchemrxiv.orgnih.govchemrxiv.org | A wide range of chiral alkyl amines from enecarbamates/enamides and alkyl halides. researchgate.netchemrxiv.orgnih.govchemrxiv.org |

| Direct Asymmetric Reductive Amination | Uses secondary amines as N-sources, mild conditions, scalable. nih.govscispace.com | Chiral tertiary amines. nih.govscispace.com |

| Asymmetric Reactions of Alkyl Alkynyl Ketimines | Broad substrate tolerance, produces α,α-dialkyl propargyl amines. nih.gov | Chiral α-tertiary amines. nih.gov |

Research Applications of Derived and Analogous Compounds

The derivatives and analogues of this compound have found significant applications in asymmetric synthesis, primarily as chiral auxiliaries and ligands. Their structural versatility allows for the fine-tuning of stereochemical control in a wide range of chemical transformations.

Advancements in Chiral Auxiliary Design and Efficacy

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The 1-phenylethylamine (α-PEA) moiety is a well-established and privileged chiral auxiliary in asymmetric synthesis. nih.govnih.govresearchgate.net Its derivatives have been instrumental in the diastereoselective synthesis of various medicinal substances and natural products. nih.govnih.govresearchgate.net

The N-(R)- or N-(S)-1-phenylethyl group has proven to be an effective chiral auxiliary for inducing asymmetry in various reactions. researchgate.net For instance, it has been used to control the stereochemistry of nucleophilic conjugated additions and alkylations on 4-oxazolin-2-one rings. researchgate.net The resulting adducts can be transformed into more complex carbo- and heterocyclic structures. researchgate.net

Furthermore, the 1-phenylethylamino group, when incorporated into N-substituted 4-oxazolin-2-ones and 4-methylene-2-oxazolidinones, has demonstrated high efficiency in controlling diastereoselective reactions like the hetero-Diels-Alder cycloaddition. researchgate.net The development of such auxiliaries has enabled the synthesis of highly substituted cyclic carbamates. researchgate.net

Recent research has also focused on the immobilization of chiral amine catalysts, such as the Hayashi–Jørgensen catalyst, onto solid supports like molecular sieves. cuni.cz This approach of heterogenization simplifies the separation of the catalyst from the reaction products, improves reusability, and enhances the sustainability of the catalytic process. cuni.cz

| Chiral Auxiliary Application | Reaction Type | Key Outcome |

| N-(1-phenylethyl)-4-oxazolin-2-ones | Nucleophilic conjugated addition, Alkylation | Asymmetric induction at the 4- and 5-positions of the oxazolinone ring. researchgate.net |

| N-(1-phenylethyl)-4-methylene-2-oxazolidinones | Hetero-Diels-Alder cycloaddition | Diastereoselective formation of bicyclic pyranyl compounds. researchgate.net |

| Immobilized Hayashi–Jørgensen catalyst | Conjugated addition reactions | High enantiomeric excess (>95% ee) with simplified catalyst recovery. cuni.cz |

Development of Novel Chiral Ligands for Expanded Catalytic Scope

The development of new chiral ligands is crucial for expanding the capabilities of asymmetric catalysis. researchgate.netenamine.net Derivatives of this compound serve as valuable building blocks for the synthesis of such ligands. nih.govnih.govresearchgate.net The modular nature of these amines allows for the systematic modification of the ligand structure to optimize catalytic performance. nih.govnih.govresearchgate.net

Chiral ligands incorporating the α-PEA moiety have been successfully applied in various asymmetric reactions. nih.govnih.govresearchgate.net For example, chiral phosphoramidite (B1245037) ligands derived from α-PEA have been used in the iridium-catalyzed hydrogenation of quinolines, yielding products with high enantioselectivity. mdpi.com Similarly, chiral aminonaphthol ligands synthesized using (S)-α-PEA have been effective in the enantioselective addition of organozinc reagents to aldehydes. mdpi.com

The design of new ligand frameworks continues to be an active area of research. For instance, chiral pyridyl oxazoline (B21484) and tetrahydroquinyl oxazoline ligands have been developed for iridium-catalyzed silylation reactions, leading to high reactivity and enantioselectivity. escholarship.orgnih.gov Additionally, the development of axially chiral pyridylidene amine ligands has shown promise in palladium-catalyzed enantioselective allylic substitution reactions. researchgate.net

The synthesis of chiral pyridine-containing β-amino alcohols, through the ring-opening of epoxides with enantiomeric 1-phenylethylamine, has provided a route to new nitrogen, sulfur, and selenium-donating ligands. researchgate.net These ligands have the potential to be used in a variety of asymmetric catalytic transformations. researchgate.net

| Ligand Type | Metal Catalyst | Application | Enantioselectivity |

| Chiral Phosphoramidites | Iridium | Hydrogenation of 3-alkyl-2-arylquinolines | Up to 94% ee mdpi.com |

| Chiral Aminonaphthols | Zinc | Addition of Et2Zn and alkynyl-Zn to ferrocencarbaldehyde | Good enantioselectivity mdpi.com |

| Pyridyl/Tetrahydroquinyl Oxazolines | Iridium | Silylation of C-H bonds | High enantioselectivity escholarship.orgnih.gov |

| Axially Chiral Pyridylidene Amines | Palladium | Enantioselective allylic substitution | Up to >99% ee researchgate.net |

| Pyridine-β-amino alcohols | Zinc | Asymmetric aldol (B89426) reaction | Up to 55% ee mdpi.com |

Contributions to the Synthesis of Diverse Enantiopure Organic Molecules

The chiral scaffold provided by (R)-N-(1-phenylethyl)amine, the parent amine of this compound, and its derivatives serves as a cornerstone in asymmetric synthesis. Its utility as a chiral auxiliary enables the diastereoselective synthesis of a wide array of enantiopure organic molecules, many of which are significant in medicinal chemistry. The phenylethyl group effectively directs the stereochemical course of reactions, allowing for the preferential formation of one diastereomer. This auxiliary can typically be removed in later synthetic steps to yield the desired enantiomerically pure target molecule.

One notable application involves the diastereoselective alkylation of homoenolates. For instance, the dianion generated from (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide undergoes alkylation with various alkyl halides at -78°C in ether to produce β-alkylated products with good to fair diastereoselectivity. clockss.org This methodology was successfully applied to the enantioselective synthesis of (+)-massoialactone, a natural product. clockss.org

The versatility of N-(1-phenylethyl)amine derivatives extends to the synthesis of key pharmaceutical intermediates and active ingredients. For example, (R)- and (S)-α-PEA have been employed in the synthesis of the antidepressant (S)- and (R)-Fluoxetine through a stereoselective acetate (B1210297) aldol reaction. mdpi.com Similarly, it has been instrumental in an efficient, diastereoselective synthesis of Sitagliptin, a drug for type 2 diabetes, where it acts as a chiral auxiliary during a critical reductive amination step. mdpi.com Other biologically active molecules synthesized using this chiral auxiliary approach include (+)-Rivastigmine, used for Alzheimer's disease, and the calcimimetic NPS R-568. mdpi.com

Furthermore, derivatives of β-alanine containing the α-phenylethyl group are valuable starting materials for the asymmetric synthesis of α-substituted-β-amino acids. nih.gov A protocol involving the 1,4-addition of α-phenylethylamine to an unsaturated amide, followed by diastereoselective alkylation and subsequent hydrogenolysis, provides access to these biologically important amino acids. nih.gov The (R)-1-phenylethylamine moiety has also been used as a chiral auxiliary in the diastereoselective Pictet-Spengler reaction for the synthesis of tetrahydro-β-carboline alkaloids. researchgate.net

| Target Molecule | Key Synthetic Step | Role of Auxiliary | Outcome |

|---|---|---|---|

| (+)-Massoialactone | Diastereoselective alkylation of a homoenolate | Directs stereochemistry of alkylation | Good diastereoselectivity (e.g., 78:22 for propyl iodide) clockss.org |

| (S)-Fluoxetine | Acetate aldol reaction | Induces anti-aldol selectivity | High yield and enantiopurity mdpi.com |

| Sitagliptin | Reductive amination | Controls stereocenter formation | Simple and efficient diastereoselective procedure mdpi.com |

| Tetrahydro-β-carbolines | Reduction of imine moiety | Controls stereochemistry at C-1 | Moderate to good stereoselectivity researchgate.net |

| α-Substituted-β-amino acids | Alkylation of a propanamide derivative | High diastereoselectivity in alkylation | Simple strategy for asymmetric synthesis nih.gov |

Stereochemical Investigations of N-(1-Phenylethyl) Amine Analogues

The stereochemical influence of the N-(1-phenylethyl) group is a subject of extensive research, as understanding its directing effects is crucial for designing effective asymmetric syntheses. Investigations focus on diastereoselectivity in reactions, conformational analysis, and the nature of non-covalent interactions that govern stereochemical outcomes.

Diastereoselectivity is a key feature in reactions involving analogues of this compound. For example, in the alkylation of the dianion of (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide, the choice of electrophile significantly impacts the diastereomeric ratio (d.r.). While alkyl iodides give good to fair diastereoselectivity, allylic or benzylic bromides show no selectivity under the same conditions. clockss.org Similarly, the reduction of an imine derived from tryptamine (B22526) and a keto acid, containing the (R)-1-phenylethylamine motif, using various modified sodium borohydrides, yields diastereomeric tetrahydro-β-carboline products with moderate to good stereoselectivity. researchgate.net The observed selectivity is often rationalized using established stereochemical models like those of Cram or Felkin-Anh. researchgate.net

Conformational analysis of N-(1-phenylethyl) amine analogues reveals how molecular shape and crystal packing are influenced by the chiral moiety. A fascinating case is the conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. nih.gov This molecule crystallizes in three different polymorphic forms, two in the space group P2₁ and one in P2₁2₁2₁. While all forms exhibit the same hydrogen-bonding pattern (N—H⋯O chains), the rotation of the phenyl ring attached to the chiral center alters the molecular conformation, leading to different packing arrangements of these chains. nih.gov

The stereochemical properties of these analogues are also exploited in other areas. For instance, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, a thioamide variant of the well-known Kagan's amide, has been synthesized and proposed as a chiral solvating agent (CSA). mdpi.com Such agents form transient diastereomeric complexes with enantiomeric analytes through non-covalent interactions, allowing for their differentiation and quantification by NMR spectroscopy. mdpi.com Furthermore, in reactions like the clockss.orggoogle.com-proton shift of (R)-N-(2,2,3,3-tetrafluoropent-4-en-1-ylidene)-1-phenylethylamine derivatives, a high degree of chirality transfer is observed, indicating that the stereochemical information from the phenylethyl group is effectively transmitted to the newly formed stereocenter. nih.gov The stereochemistry of the starting imine in such systems has been determined to be E based on NOESY NMR experiments. nih.gov

| Substrate/Reaction | Reagent/Conditions | Product | Diastereomeric Ratio (d.r.) / Outcome |

|---|---|---|---|

| Alkylation of (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide dianion | Propyl iodide, ether, -78°C | β-Alkylated propanamide | 78:22 clockss.org |

| Alkylation of (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide dianion | Methyl tosylate, ether, -78°C | β-Alkylated propanamide | 80:20 clockss.org |

| Alkylation of (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide dianion | Allyl bromide, ether, -78°C | β-Alkylated propanamide | No diastereoselectivity clockss.org |

| Reduction of imine derived from tryptamine | Modified sodium borohydrides | Tetrahydro-β-carboline | Moderate to good stereoselectivity researchgate.net |

| clockss.orggoogle.com-Proton shift of tetrafluoropentenylidene-1-phenylethylamine derivatives | DBU, toluene, RT to 50°C | Rearranged amine | High chirality transfer nih.gov |

Emerging Trends and Future Perspectives in the Research of Chiral R N 1 Phenylethyl but 3 En 1 Amine

Advancements in Green Chemistry and Sustainable Synthetic Methods for Chiral Amines

The principles of green chemistry are increasingly influencing the synthesis of chiral amines, aiming to reduce environmental impact through the use of renewable resources, atom-economical reactions, and environmentally benign catalysts. A significant trend is the adoption of biocatalysis, which utilizes enzymes to perform highly selective transformations under mild conditions. york.ac.uknih.gov

Amine dehydrogenases (AmDHs), for instance, can asymmetrically reduce prochiral ketones to chiral amines using ammonia (B1221849) as a low-cost nitrogen source, with water as the only byproduct. rsc.org This approach offers a sustainable alternative to traditional methods that often rely on stoichiometric reagents and generate significant waste. While specific enzymatic routes to (R)-N-(1-Phenylethyl)but-3-en-1-amine are not yet widely reported, the application of amine transaminases (ω-TAs) to analogous ketones represents a promising avenue. These enzymes catalyze the transfer of an amino group from a donor to a ketone, producing a chiral amine with high enantioselectivity. nih.govnih.gov

Another key area of green chemistry is the development of catalytic processes that minimize waste. Molybdenum-catalyzed allylic amination of tertiary allylic carbonates with amine nucleophiles exemplifies a regioselective and sustainable approach to α,α-disubstituted allylic amines. researchgate.net Such methods, which utilize recyclable catalysts and greener solvents like ethanol, are paving the way for more environmentally friendly syntheses of chiral amines. researchgate.net

Exploration of Novel Catalytic Systems and Reaction Modalities

The quest for more efficient and selective methods for synthesizing chiral amines has led to the exploration of novel catalytic systems. Transition metal catalysis, particularly with iridium and rhodium complexes, has shown significant promise. researchgate.net Chiral iridium catalysts, for example, have been developed for the asymmetric hydrogenation of dialkyl imines, a challenging substrate class, to produce chiral amines with high yields and enantioselectivities. whiterose.ac.uk These catalysts often feature precisely designed chiral ligands that create a chiral pocket, enabling effective discrimination between the two alkyl groups of the imine. whiterose.ac.uk

Rhodium-catalyzed asymmetric synthesis is another powerful tool, with applications in the preparation of a variety of chiral amine structures. researchgate.net For the synthesis of chiral γ-branched amines, a rhodium-catalyzed tandem isomerization-enamine exchange-reduction process has been developed, allowing for the rapid and modular synthesis of these valuable compounds. nih.gov While direct application to this compound is not explicitly detailed in the literature, these catalytic systems provide a strong foundation for the development of tailored synthetic routes.

The table below summarizes the performance of various catalytic systems in the synthesis of chiral amines, highlighting the potential for high enantioselectivity.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Iridium Catalyst with Spiro Phosphine-Amine-Phosphine Ligand | Dialkyl Imines | Chiral Amines | High | whiterose.ac.uk |

| Rhodium-Catalyzed Tandem Isomerization | Allylamines | Chiral γ-Branched Amines | High | nih.gov |

| Amine Dehydrogenases (AmDHs) | Prochiral Ketones | Chiral Amines | >99% | rsc.org |

Integration of Continuous Flow Chemistry and Automated Synthesis

Continuous flow chemistry is emerging as a transformative technology in chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. rsc.org For the synthesis of chiral amines, continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. whiterose.ac.ukresearchgate.net This technology is particularly well-suited for reactions involving hazardous reagents or unstable intermediates.

The integration of biocatalysis with continuous flow systems is a particularly promising development. Immobilized enzymes can be used in packed-bed reactors, allowing for continuous production and easy separation of the catalyst from the product stream. researchgate.net This approach has been successfully applied to the synthesis of various chiral amines and demonstrates the potential for developing efficient and sustainable manufacturing processes. whiterose.ac.uk While a specific continuous flow synthesis for this compound has not been reported, the methodologies developed for similar chiral amines are readily adaptable. nih.govacs.org

Automation is another key trend that is accelerating the pace of chemical synthesis. oxfordglobal.com Automated platforms can perform high-throughput screening of reaction conditions, catalysts, and substrates, enabling the rapid optimization of synthetic routes. youtube.com The combination of automation and continuous flow technology has the potential to revolutionize the discovery and production of new chiral amines. mit.edu

Sophisticated Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A deeper understanding of reaction mechanisms is essential for the rational design of more efficient and selective catalysts. Sophisticated spectroscopic techniques, such as in-situ infrared (IR) spectroscopy, can provide real-time monitoring of reaction progress, allowing for the identification of intermediates and the elucidation of reaction kinetics. libretexts.org Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing the structure and stereochemistry of chiral amines and their precursors. uni-muenchen.de

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for investigating reaction mechanisms at the molecular level. nih.govrsc.org DFT can be used to model transition states, calculate activation energies, and predict the stereochemical outcome of a reaction. nih.gov For example, computational studies on the allylation of ketones have provided valuable insights into the origin of stereoselectivity, suggesting an SN1-type mechanism involving an oxocarbenium ion intermediate. nih.gov These theoretical investigations complement experimental studies and provide a predictive framework for catalyst design and reaction optimization. nih.gov

Data-Driven and Machine Learning Approaches in Chiral Synthesis

The application of data-driven approaches and machine learning (ML) is set to revolutionize the field of chiral synthesis. arxiv.org By analyzing large datasets of reaction outcomes, ML algorithms can identify complex relationships between reaction components and stereoselectivity. researchgate.netrsc.org This predictive capability can significantly accelerate the discovery and optimization of new asymmetric catalytic reactions. arxiv.org

For instance, ML models have been developed to predict the enantioselectivity of chiral phosphoric acid-catalyzed additions of nucleophiles to imines. arxiv.org These models use molecular descriptors to represent the structures of the catalyst, substrate, and nucleophile, and can accurately predict the enantiomeric excess of the product. researchgate.netrsc.org While the application of ML to the synthesis of this compound is still in its infancy, the general methodologies are highly applicable. nih.gov Data-driven approaches can guide the selection of optimal catalysts and reaction conditions, reducing the need for extensive experimental screening. researchgate.net

The table below illustrates the application of machine learning in predicting enantioselectivity in asymmetric synthesis.

| Machine Learning Model | Reaction Type | Predicted Outcome | Key Descriptors | Reference |

|---|---|---|---|---|

| Random Forest | Amidase-catalyzed reactions | Enantioselectivity | Chemistry and geometry descriptors | nih.gov |

| LASSO and Random Forest | Chiral Phosphoric Acid Catalysis | Enantioselectivity | Geometrical and topological features | arxiv.org |

Q & A

Q. Example Reaction Table

| Method | Reactants/Conditions | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|---|

| Aza-Pummerer | Homoallylic alcohols, protic acid | — | 74% | |

| Reductive Amination | Aldehyde + amine, H₂ atmosphere | Pd/NiO | 74–98% |

How is this compound characterized post-synthesis?

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 5.69–5.58 ppm for the butenyl group; δ 145.7 ppm for aromatic carbons) confirm structure and stereochemistry .

- Mass Spectrometry (MS) : Used to verify molecular weight (e.g., calculated for C₁₀H₁₄ClN: 183.68 g/mol) .

- Polarimetry : Critical for confirming enantiomeric purity in chiral amines .

How can researchers optimize reaction conditions to improve yield and enantioselectivity?

Q. Advanced

- Catalyst Screening : Pd/NiO in reductive amination () offers high efficiency, but chiral catalysts (e.g., enantiopure ligands in ) enhance stereochemical control.

- Solvent and Temperature : Protic solvents (e.g., ethanol) in aza-Pummerer reactions improve rearrangement kinetics .

- Substrate Purity : Use HPLC-purified aldehydes/amines to minimize side reactions (e.g., over-reduction or dimerization) .

What strategies resolve discrepancies in NMR data for this compound?

Q. Advanced

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., δ 2.29–2.07 ppm for CH₂ groups) and verify coupling patterns .

- Comparative Analysis : Cross-check with published spectra (e.g., δ 1.34 ppm for methyl groups in vs. similar amines in ).

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted aldehydes or oxidized intermediates) .

How is enantiomeric purity ensured during synthesis?

Q. Advanced

- Chiral Auxiliaries : Enantiopure starting materials (e.g., (S)-1-phenylethylamine in ) prevent racemization.

- Chiral Chromatography : Use HPLC with chiral columns (e.g., cellulose-based) to isolate the (R)-enantiomer .

- Circular Dichroism (CD) : Validate optical activity and compare with literature spectra .

What are the applications of this compound in asymmetric synthesis?

Q. Advanced

- Chiral Ligand Precursor : The amine serves as a building block for catalysts in enantioselective reactions (e.g., asymmetric hydrogenation) .

- Pharmaceutical Intermediates : Used in synthesizing bioactive molecules (e.g., β-secretase inhibitors, as in ) .

How do steric and electronic effects of substituents impact synthetic outcomes?

Q. Advanced

- Steric Hindrance : Bulky groups on the phenyl ring (e.g., 2,4,6-trimethylphenyl in ) slow reductive amination, requiring higher catalyst loadings .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase imine stability, improving yields in reductive amination .

What safety protocols are recommended for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.